N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride
Overview
Description
N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride is a major active labeled metabolite of Flupirtine, a non-opioid analgesic drug. It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .
Mechanism of Action
Target of Action
D 13223-d4 is the major active labeled metabolite of Flupirtine . .
Mode of Action
It is known that d 13223-d4 is an active metabolite of flupirtine .
Biochemical Pathways
As an active metabolite of flupirtine, it is likely to be involved in similar biochemical pathways .
Pharmacokinetics
Flupirtine and its active metabolite D-13223 have been studied in neonatal rats . After systemic administration of Flupirtine, it was delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC0–24h) in the liver (488 µg·h/g tissue) and the lowest in the spleen (82 µg·h/g tissue) . Flupirtine reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours . D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .
Result of Action
As an active metabolite of flupirtine, it is likely to have similar effects .
Action Environment
As an active metabolite of flupirtine, it is likely to be influenced by similar environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of D 13223-d4 are closely related to its parent compound, Flupirtine. Flupirtine is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Flupirtine, and by extension D 13223-d4, is known to have effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that Flupirtine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that D 13223-d4 shares some of these mechanisms, but specific studies on D 13223-d4 are needed to confirm this.
Temporal Effects in Laboratory Settings
Studies on Flupirtine have shown that it reaches the brain, including the hippocampus and cortex, within 1 hour of dosing and persists at 24 hours . It is likely that D 13223-d4 has similar temporal effects, but specific studies are needed to confirm this.
Dosage Effects in Animal Models
The effects of D 13223-d4 at different dosages in animal models are not well-studied. Studies on Flupirtine have shown that it is delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC 0–24h) in liver and the lowest in spleen . It is likely that D 13223-d4 has similar dosage effects, but specific studies are needed to confirm this.
Metabolic Pathways
It is known that Flupirtine is metabolized in the liver to form D 13223
Transport and Distribution
Studies on Flupirtine have shown that it is delivered to all tissues assessed . It is likely that D 13223-d4 has similar transport and distribution properties, but specific studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D 13223-d4 involves the incorporation of deuterium atoms into the Flupirtine molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of D 13223-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: D 13223-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions include various deuterated analogs of Flupirtine, which are used for further research and analysis .
Scientific Research Applications
D 13223-d4 is widely used in scientific research due to its stable isotope labeling. It is used in pharmacokinetic studies to track the distribution and metabolism of Flupirtine in biological systems. It is also used in drug development to study the efficacy and safety of new drug formulations .
In chemistry, D 13223-d4 is used as a reference standard for mass spectrometry and other analytical techniques. In biology, it is used to study the metabolic pathways and interactions of Flupirtine in various tissues and organs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to D 13223-d4 include other deuterated analogs of Flupirtine and its metabolites. These compounds share similar chemical structures and properties but differ in the specific positions and numbers of deuterium atoms incorporated .
Uniqueness: D 13223-d4 is unique due to its specific labeling with deuterium, which allows for precise tracking and quantification in various research applications. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Flupirtine and its related compounds .
Properties
IUPAC Name |
N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKATSAUGOEKK-QZFMBAIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675653 | |
Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216989-17-1 | |
Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.